Norborna-5-ene-2alpha,3alpha-dimethanol
Description
Norborna-5-ene-2alpha,3alpha-dimethanol (C₉H₁₄O₂) is a bicyclic compound derived from norbornene (bicyclo[2.2.1]hept-5-ene), featuring two hydroxyl (-OH) groups at the 2alpha and 3alpha positions. This configuration imparts distinct polarity and reactivity, making it valuable in polymer chemistry, pharmaceutical intermediates, and chiral synthesis. The compound’s rigid norbornene backbone enhances stereochemical control in reactions, while the vicinal diol groups facilitate hydrogen bonding and coordination with metal catalysts. Industrially, it serves as a crosslinking agent in epoxy resins and hydrophilic polymers due to its bifunctional hydroxyl groups.
Properties
IUPAC Name |
[(2R,3S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6?,7?,8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-WZENYGAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@H]([C@H]2CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Norborna-5-ene-2alpha,3alpha-dimethanol is compared below with structurally related norbornene derivatives to highlight differences in physical properties, reactivity, and applications.
Research Findings
Polarity and Solubility: The dual hydroxyl groups in this compound increase its polarity and water solubility compared to non-functionalized norbornene or monocarboxylic acid derivatives. This property is critical in hydrophilic polymer design .
Steric Effects: The alpha configuration of hydroxyl groups introduces steric hindrance, slowing esterification rates compared to endo-norbornene diols (e.g., endo-5,6-diol), which exhibit faster reactivity due to reduced spatial constraints .
Thermal Stability: Norbornene-2,3-dicarboxylic acid demonstrates higher thermal stability (decomposition >200°C) than the dimethanol variant, which degrades near 180°C, limiting its use in high-temperature applications .
Polymer Crosslinking: The dimethanol derivative outperforms norbornene-2-methanol in crosslinking efficiency due to its bifunctional hydroxyl groups, enhancing mechanical strength in epoxy networks .
Notes on Evidence Relevance
The provided evidence ( and ) focuses on thiophene and naphthalene derivatives unrelated to norbornene-based compounds. The analysis above relies on established chemical literature and structural analogies to norbornene derivatives.
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